(E)-5-(2-carboxyvinyl)-2'-deoxyuridine
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Overview
Description
(E)-5-(2-carboxyvinyl)-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to thymidine but contains a carboxyvinyl group at the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-carboxyvinyl)-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under controlled conditions.
Carboxylation: The vinyl group is then carboxylated to introduce the carboxyvinyl moiety.
Industrial Production Methods
Industrial production methods for (E)-5-(2-carboxyvinyl)-2’-deoxyuridine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-carboxyvinyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyvinyl group.
Substitution: The uracil ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the nucleophile but often involve mild bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
(E)-5-(2-carboxyvinyl)-2’-deoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-5-(2-carboxyvinyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to potential antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another thymidine analog with a fluorine atom at the 5-position.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position.
5-Bromo-2’-deoxyuridine: Features a bromine atom at the 5-position.
Uniqueness
(E)-5-(2-carboxyvinyl)-2’-deoxyuridine is unique due to the presence of the carboxyvinyl group, which imparts distinct chemical and biological properties compared to other thymidine analogs. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of DNA synthesis and repair mechanisms.
Properties
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O7/c15-5-8-7(16)3-9(21-8)14-4-6(1-2-10(17)18)11(19)13-12(14)20/h1-2,4,7-9,15-16H,3,5H2,(H,17,18)(H,13,19,20)/b2-1+/t7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQZUENVQOQEHJ-PIXDULNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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